molecular formula C11H7N3O3 B8760913 SQ 12,903 CAS No. 57822-77-2

SQ 12,903

Cat. No.: B8760913
CAS No.: 57822-77-2
M. Wt: 229.19 g/mol
InChI Key: ZGHSPCCBCXPOFH-UHFFFAOYSA-N
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Description

SQ 12,903 (disodium 5-[(3-ethoxycarbonyl-4-oxo-5H-pyrazolo[1,5-c]quinazolin-2-yl)oxy]methyl-2-methoxybenzoate) is a pyrazoloquinazoline derivative first identified as the principal oxidative metabolite of SQ 13,847, a prodrug with oral antiallergic activity . Structurally, this compound features a carboxylic acid group at position 2 of the pyrazoloquinazoline core, which enhances its bioavailability and potency compared to its parent compound. It acts as a mast cell stabilizer, inhibiting immunoglobulin (Ig)E-mediated histamine release in vitro and in vivo, with demonstrated efficacy in passive cutaneous anaphylaxis (PCA) models in rats .

Mechanistically, this compound shares functional similarities with disodium cromoglycate and doxantrazole, exhibiting time-dependent inhibition and cross-tachyphylaxis, suggesting a common pathway for mast cell degranulation blockade . Its pharmacokinetic profile highlights its role as the active metabolite of SQ 13,847, with superior in vitro potency (IC50: 0.3–2 µM) and intravenous efficacy compared to the prodrug’s oral administration .

Properties

CAS No.

57822-77-2

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

5-oxo-6H-pyrazolo[1,5-c]quinazoline-2-carboxylic acid

InChI

InChI=1S/C11H7N3O3/c15-10(16)8-5-9-6-3-1-2-4-7(6)12-11(17)14(9)13-8/h1-5H,(H,12,17)(H,15,16)

InChI Key

ZGHSPCCBCXPOFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SQ 12,903 typically involves multi-step reactions starting from readily available acyclic starting materials. One common method involves the formation of two rings and three new bonds in a single step through a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence . Another approach includes the condensation and hydrolysis of corresponding acids followed by cyclization under tetrahydrofuran solvent medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

SQ 12,903 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazoloquinazolines .

Comparison with Similar Compounds

Research Implications and Limitations

While this compound demonstrates superior in vitro and intravenous efficacy, its reliance on prodrug activation (via SQ 13,847) underscores the importance of optimizing oral formulations for chronic allergic conditions. The structural and mechanistic parallels with disodium cromoglycate suggest opportunities for hybrid molecules combining the bioavailability of pyrazoloquinazoline derivatives with chromone-like stability.

Limitations :

  • Most data derive from 1980s studies; modern analytical techniques (e.g., cryo-EM or CRISPR screens) could refine mechanistic insights.

Q & A

Q. What frameworks are recommended for comparative efficacy studies between this compound and structurally analogous compounds?

  • Methodological Answer: Design head-to-head trials with matched dosing regimens and outcome measures. Apply network meta-analysis to rank efficacy across compounds, adjusting for covariates like receptor occupancy rates. Include negative controls to isolate compound-specific effects .

Data Analysis and Interpretation

Q. How should researchers address missing or incomplete datasets in this compound studies?

  • Methodological Answer: Apply multiple imputation techniques for missing data, ensuring assumptions about randomness (e.g., MAR vs. MNAR) are tested. Validate imputed datasets via sensitivity analysis and report limitations transparently in supplementary materials .

Q. What statistical methods are most robust for analyzing non-linear dose-response relationships in this compound experiments?

  • Methodological Answer: Use non-parametric models (e.g., LOESS regression) or sigmoidal curve-fitting (e.g., Hill equation) to capture non-linear trends. Compare AIC/BIC values to select the best-fitting model and report confidence intervals for EC50/IC50 estimates .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical studies?

  • Methodological Answer: Adhere to institutional animal care protocols (e.g., ARRIVE guidelines) and obtain ethics committee approval. Document adverse events rigorously and justify sample sizes via power analysis to minimize unnecessary resource use .

Q. What documentation is critical for replicating this compound-related experiments in meta-research?

  • Methodological Answer: Publish raw datasets, instrument calibration records, and step-by-step protocols in FAIR-compliant repositories. Include metadata such as batch numbers, reagent sources, and software versions to enhance reproducibility .

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